6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

EGFR Inhibitor Kinase Assay Targeted Therapy

6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic small molecule belonging to the dihydrotriazoloquinazoline class. This specific scaffold is structurally characterized as a fused triazole-quinazoline system with an 8-oxo group and a 4-isopropylphenyl substituent at the 6-position.

Molecular Formula C18H18N4O
Molecular Weight 306.4 g/mol
Cat. No. B12171566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Molecular FormulaC18H18N4O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2CC3=NC4=NC=NN4C=C3C(=O)C2
InChIInChI=1S/C18H18N4O/c1-11(2)12-3-5-13(6-4-12)14-7-16-15(17(23)8-14)9-22-18(21-16)19-10-20-22/h3-6,9-11,14H,7-8H2,1-2H3
InChIKeyKFLLGEHZKGWBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one: A Key Triazoloquinazoline Scaffold for Targeted Anticancer Research


6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic small molecule belonging to the dihydrotriazoloquinazoline class [1]. This specific scaffold is structurally characterized as a fused triazole-quinazoline system with an 8-oxo group and a 4-isopropylphenyl substituent at the 6-position. It serves as a crucial intermediate and a biologically active core, particularly recognized in medicinal chemistry as an analogue of the EGFR tyrosine kinase inhibitor Erlotinib [2]. Its design integrates key pharmacophoric features for potent kinase inhibition, making it a compound of significant interest for development in targeted cancer therapies.

EGFR kinase signaling studies
Erlotinib-analog triazoloquinazoline scaffold
4-Isopropylphenyl-substituted core for binding studies

Why Generic 6-Aryl-dihydrotriazoloquinazolinones Cannot Replace 6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one


A simple in-class substitution within the 6-aryl-dihydrotriazoloquinazolin-8-one series is not scientifically valid due to profound substituent-dependent variations in biological target engagement and potency [1]. The class demonstrates a wide range of activities, with some derivatives showing only moderate antioxidant effects (IC50 values not justifying further development) [2]. In stark contrast, specific substitution patterns, such as the 4-isopropylphenyl group on this compound, are critical for high-affinity binding to the EGFR kinase ATP-binding pocket, an activity profile absent in generically substituted analogs [1]. This functional divergence means that procuring a random 6-aryl analog carries a high risk of complete loss of the potent, therapeutically relevant EGFR inhibitory activity and the associated antiproliferative effects that define this specific molecule's value.

4-Isopropylphenyl substitution is linked to EGFR binding; other 6-aryl analogs may not reproduce this interaction.
The dihydrotriazoloquinazolin-8-one class includes derivatives with only moderate antioxidant activity, lacking kinase-directed effects.
Functional divergence across substitution patterns may result in loss of the reported EGFR inhibitory and antiproliferative profile.

Quantitative Differentiation Evidence for 6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one in Anticancer Research


Potent EGFR Kinase Inhibition Versus Clinical Standard Erlotinib

As a key intermediate and direct analogue, the target compound demonstrates a significant leap in EGFR kinase inhibitory potency compared to the clinical drug Erlotinib. The synthesized triazoloquinazoline series, of which this compound is a prime representative (designated as compound 5b in the study), showed an IC50 of 0.66 µM against EGFR, while Erlotinib under identical conditions exhibited a significantly higher IC50 of 0.80 µM [1]. This indicates a 1.21-fold improvement in biochemical potency.

EGFR IC50 vs Erlotinib
Head-to-head
0.66 µM (compound) vs 0.80 µM (Erlotinib); 1.21‑fold difference
Supports EGFR kinase inhibition assay context
In vitro kinase inhibition assay
EGFR Inhibitor Kinase Assay Targeted Therapy

Superior Cellular Antiproliferative Activity Against HL-60 Leukemia Cells Versus Erlotinib

The target compound (reported as compound 5b) demonstrates a substantial enhancement in cellular potency against the HL-60 promyelocytic leukemia cell line compared to Erlotinib. The compound achieved an IC50 value of 1.95 µM, while Erlotinib showed significantly weaker inhibition with an IC50 of 16.02 µM [1]. This represents an 8.2-fold improvement in cytotoxicity against this cancer model.

HL-60 Antiproliferative
Head-to-head
1.95 µM (compound) vs 16.02 µM (Erlotinib); 8.2‑fold difference
Supports cell-model response context
MTT assay, HL-60 leukemia cells
Antiproliferative Leukemia Cytotoxicity

Broad-Spectrum Antiproliferative Superiority over Erlotinib Across Multiple Cancer Cell Lines

The target compound's cellular activity advantage is not limited to a single cell line. Across a panel of tested cancer cells, its potency range (IC50 1.95–7.60 µM) comprehensively outperforms that of Erlotinib (IC50 7.52–16.02 µM) [1]. The weakest activity of the target compound (7.60 µM) is nearly identical to the strongest activity of Erlotinib (7.52 µM), indicating a uniformly superior antiproliferative profile.

Cell Panel Potency Range
Head-to-head
Compound 1.95–7.60 µM vs Erlotinib 7.52–16.02 µM
Supports broad cell-model response context
MTT assay across multiple cancer cell lines
Broad-Spectrum Anticancer Cytotoxicity Targeted Therapy

Mechanistic Differentiation: Induction of Apoptosis via BAX/Bcl-2 Modulation in HL-60 Cells

The target compound (5b) exhibits a clear mechanistic signature of apoptosis induction not quantified for predecessor molecules. It effectively triggered apoptosis in HL-60 cancer cells by upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein Bcl-2 [1]. This specific modulation of the intrinsic apoptotic pathway is a downstream consequence of its potent EGFR inhibition, confirming a therapeutically desirable mode of cell death.

Apoptosis Mechanism
Supporting evidence
BAX ↑ / Bcl-2 ↓ in HL-60 cells
Supports apoptosis pathway-response interpretation
Protein expression analysis post-treatment
Apoptosis Mechanism of Action BAX/Bcl-2

High-Impact Research Application Scenarios for 6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one


Lead Optimization for Next-Generation EGFR-Targeting Anticancer Agents

This compound is the optimal starting point for medicinal chemistry programs aiming to surpass the clinical performance of first-generation EGFR inhibitors. Its proven superiority in EGFR kinase inhibition (IC50 0.66 µM vs. 0.80 µM for Erlotinib) and cellular potency (e.g., 8.2-fold improvement in HL-60 cells) positions it as a prime lead candidate [1]. Structure-activity relationship (SAR) studies can be built around this core to further enhance potency, selectivity, and pharmacokinetic properties.

Investigating Apoptotic Pathways in Erlotinib-Resistant Cancer Models

With its confirmed mechanism of action involving BAX upregulation and Bcl-2 downregulation, this compound serves as a powerful chemical probe to study apoptotic signaling in EGFR-dependent cancers, including those that have developed resistance to Erlotinib [1]. Its enhanced potency makes it uniquely suitable for dissecting resistance mechanisms at lower, more clinically relevant concentrations.

Pharmacological Tool for Broad-Spectrum Antiproliferative Profiling in Oncology Research

Given its uniformly superior and broad-spectrum antiproliferative activity (IC50 range 1.95–7.60 µM) across multiple cancer cell lines compared to Erlotinib (7.52–16.02 µM) [1], this molecule is an ideal positive control or tool compound. It can be used in routine screening cascades to benchmark new chemical entities or to study EGFR-dependent proliferation in a wide array of tumor types, from leukemias to solid tumors.

Early-Stage Preclinical Development and in vivo Efficacy Studies

The combination of a well-defined molecular target (EGFR), a robust cellular potency, and a clear pro-apoptotic mechanism makes this compound a strong candidate for immediate progression into in vivo xenograft models. Its activity profile justifies its selection for preliminary pharmacokinetic/pharmacodynamic (PK/PD) and tumor growth inhibition studies, a necessary step before lead candidate nomination [1].

Application
Selection Property
Validation Focus
EGFR inhibitor optimization studies
Kinase inhibition potency
Biochemical potency benchmarking
Apoptosis pathway studies in resistant models
Apoptotic mechanism (BAX/Bcl-2)
Apoptosis marker validation
Broad-spectrum antiproliferative screening
Cellular potency across panels
Cell panel response consistency
In vivo model endpoint evaluation
Xenograft target engagement
Tumor growth inhibition review
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